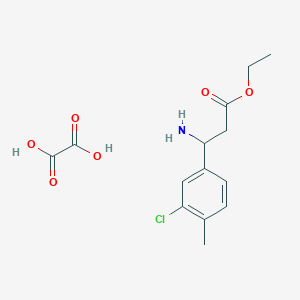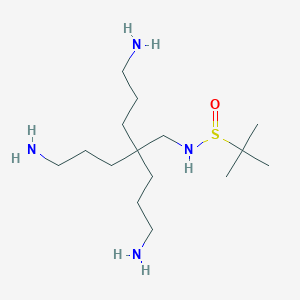
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its multiple amine groups and a sulfinamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include amines, sulfinamides, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfonamide
- N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfide
Uniqueness
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical properties and reactivity compared to its sulfonamide and sulfide analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H36N4OS |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
N-[5-amino-2,2-bis(3-aminopropyl)pentyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H36N4OS/c1-14(2,3)21(20)19-13-15(7-4-10-16,8-5-11-17)9-6-12-18/h19H,4-13,16-18H2,1-3H3 |
Clé InChI |
BTOOIWURYXTQQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NCC(CCCN)(CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


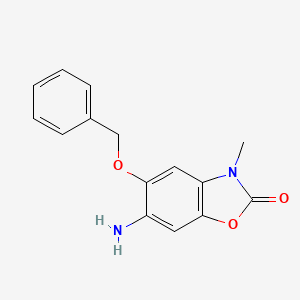
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)
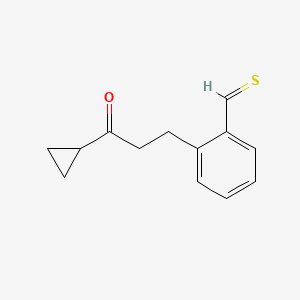
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
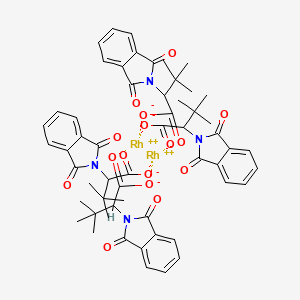
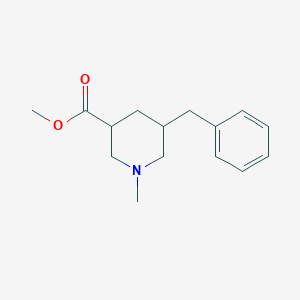
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
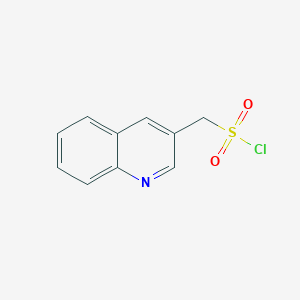
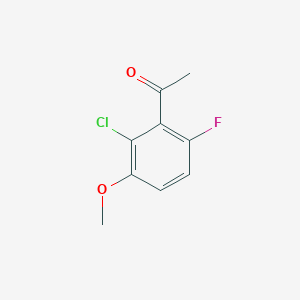
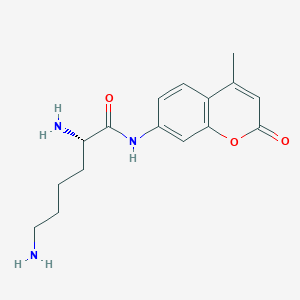
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
